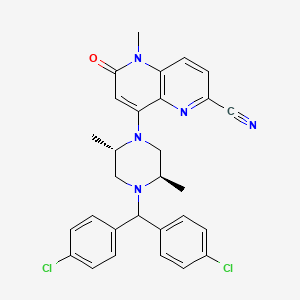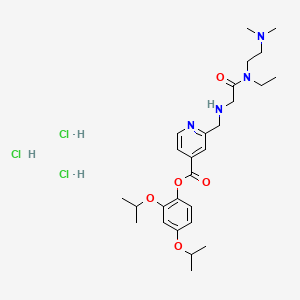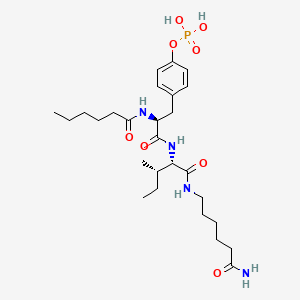
Fosgonimeton
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fosgonimeton is a novel compound that acts as a positive modulator of the hepatocyte growth factor (HGF) and MET receptor system. It has shown promising neurotrophic and procognitive effects, making it a potential therapeutic candidate for neurodegenerative diseases such as Alzheimer’s disease and other forms of dementia .
Preparation Methods
The preparation of Fosgonimeton involves the synthesis of its active metabolite, known as fosgo-AM. The synthetic route includes the use of immunocytochemistry to identify potent positive modulators of the HGF and MET system. The prodrug strategy enhances the pharmacological properties of fosgo-AM, resulting in the development of this compound . Industrial production methods focus on optimizing the solubility and stability of the compound to ensure its efficacy and safety in clinical applications .
Chemical Reactions Analysis
Fosgonimeton undergoes various chemical reactions, including oxidation and reduction. Common reagents used in these reactions include neurotrophic factors and neuroprotective agents. The major products formed from these reactions are neurotrophic changes and protection against neurotoxic insults in primary neuron cultures . Additionally, this compound has shown anti-inflammatory effects in vitro and in vivo .
Scientific Research Applications
Fosgonimeton has a wide range of scientific research applications. In chemistry, it is used to study the modulation of the HGF and MET system. In biology, it promotes synaptogenesis and neurite outgrowth in primary hippocampal neurons . In medicine, this compound has shown potential in treating neurodegenerative diseases by reversing cognitive deficits in animal models of dementia . It also has applications in industry, particularly in the development of novel therapeutics for neurodegenerative conditions .
Mechanism of Action
Fosgonimeton exerts its effects by positively modulating the HGF and MET receptor system. This activation leads to neuroprotective and neurotrophic properties, enhancing synaptic plasticity and cognitive function . The molecular targets involved include the MET receptor and the pathways associated with neuronal health and function .
Comparison with Similar Compounds
Fosgonimeton is unique compared to other similar compounds due to its potent positive modulation of the HGF and MET system. Similar compounds include Dihexa, which also activates HGF and MET signaling to stimulate dendritic arborization and synaptogenesis . this compound has shown enhanced solubility and stability, making it a more promising candidate for therapeutic applications .
Properties
CAS No. |
2093305-05-4 |
|---|---|
Molecular Formula |
C27H45N4O8P |
Molecular Weight |
584.6 g/mol |
IUPAC Name |
[4-[(2S)-3-[[(2S,3S)-1-[(6-amino-6-oxohexyl)amino]-3-methyl-1-oxopentan-2-yl]amino]-2-(hexanoylamino)-3-oxopropyl]phenyl] dihydrogen phosphate |
InChI |
InChI=1S/C27H45N4O8P/c1-4-6-8-12-24(33)30-22(18-20-13-15-21(16-14-20)39-40(36,37)38)26(34)31-25(19(3)5-2)27(35)29-17-10-7-9-11-23(28)32/h13-16,19,22,25H,4-12,17-18H2,1-3H3,(H2,28,32)(H,29,35)(H,30,33)(H,31,34)(H2,36,37,38)/t19-,22-,25-/m0/s1 |
InChI Key |
MBYDCPOKVKDSFD-JTJYXVOQSA-N |
Isomeric SMILES |
CCCCCC(=O)N[C@@H](CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)N[C@@H]([C@@H](C)CC)C(=O)NCCCCCC(=O)N |
Canonical SMILES |
CCCCCC(=O)NC(CC1=CC=C(C=C1)OP(=O)(O)O)C(=O)NC(C(C)CC)C(=O)NCCCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


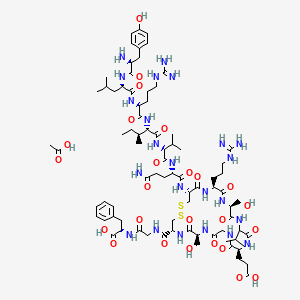
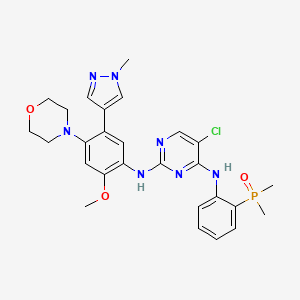
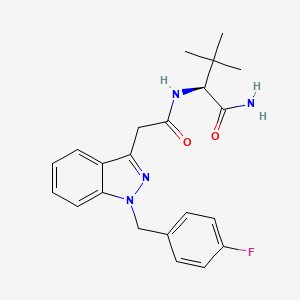
![(2-azaniumyl-2-carboxyethyl) [(2R)-2,3-bis[[(Z)-octadec-9-enoyl]oxy]propyl] phosphate](/img/structure/B10829967.png)
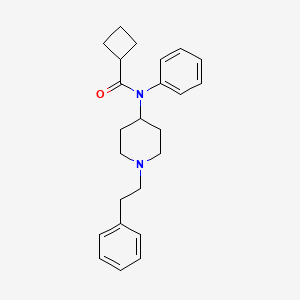
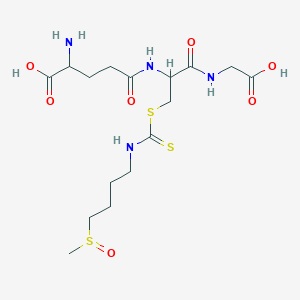
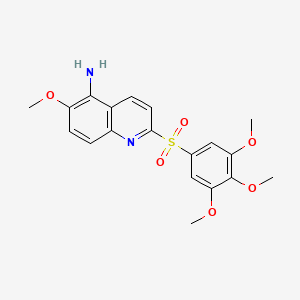
![2-(Ethoxymethyl)-1h-Imidazo[4,5-C]quinolin-4-Amine](/img/structure/B10830005.png)
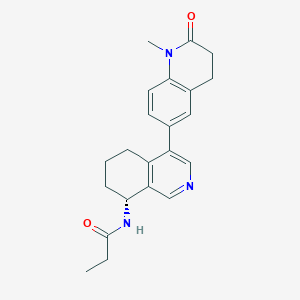
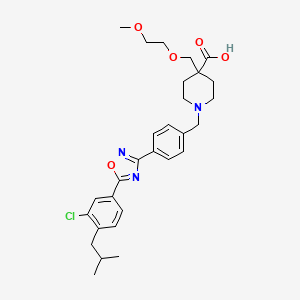
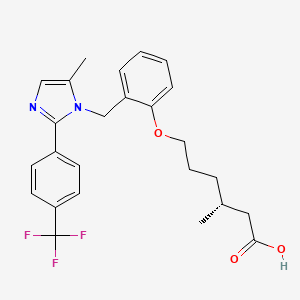
![2-[[(1S)-4-[5-(3-cyano-4-propan-2-yloxyphenyl)-1,2,4-oxadiazol-3-yl]-2,3-dihydro-1H-inden-1-yl]amino]acetic acid](/img/structure/B10830037.png)
